molecular formula C22H17N5O7S2 B13959402 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)- CAS No. 63147-42-2

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-(2-(4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-

Cat. No.: B13959402
CAS No.: 63147-42-2
M. Wt: 527.5 g/mol
InChI Key: WGIIJSJDWAQMMF-UHFFFAOYSA-N
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Description

7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid is an organic compound known for its vibrant color properties. It is commonly used in the dye industry and is recognized for its complex structure, which includes multiple azo groups and sulfonic acid functionalities. The compound is also referred to by its trade name, Rojo Trupocor 8BLP .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitrobenzenesulfonic acid. The resulting intermediate undergoes further diazotization and coupling with 7-amino-4-hydroxy-2-naphthalenesulfonic acid to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular functions and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid is unique due to its specific arrangement of azo groups and sulfonic acid functionalities, which confer distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications in research and industry .

Properties

CAS No.

63147-42-2

Molecular Formula

C22H17N5O7S2

Molecular Weight

527.5 g/mol

IUPAC Name

7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H17N5O7S2/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34)

InChI Key

WGIIJSJDWAQMMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O

Origin of Product

United States

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